molecular formula C28H26ClN3O3S B2572090 6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215324-29-0

6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2572090
CAS No.: 1215324-29-0
M. Wt: 520.04
InChI Key: NAGSHHJNZCJRJV-UHFFFAOYSA-N
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Description

6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex heterocyclic compound characterized by a thienopyridine core fused with a tetrahydrothieno ring system. Key structural features include:

  • Position 3: A carboxamide group, contributing to hydrogen bonding and aqueous solubility.
  • Salt form: Hydrochloride, improving solubility for pharmaceutical applications.

The compound’s design suggests applications in medicinal chemistry, likely targeting enzymes or receptors where the thienopyridine scaffold and substituent diversity play critical roles. The phenoxybenzamido group may modulate selectivity toward specific biological targets, while the benzyl and carboxamide groups balance lipophilicity and polarity .

Properties

IUPAC Name

6-benzyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S.ClH/c29-26(32)25-23-15-16-31(17-19-7-3-1-4-8-19)18-24(23)35-28(25)30-27(33)20-11-13-22(14-12-20)34-21-9-5-2-6-10-21;/h1-14H,15-18H2,(H2,29,32)(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGSHHJNZCJRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core substituted with a benzyl group and a phenoxybenzamido moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. The structure-activity relationship (SAR) studies suggest that modifications to the thieno[2,3-c]pyridine core can enhance hPNMT inhibitory potency significantly .
  • Receptor Affinity : The compound has been evaluated for its affinity towards various adrenergic receptors. Preliminary findings suggest that it may selectively bind to α2-adrenoceptors, which are implicated in numerous physiological processes including blood pressure regulation and sedation .
  • Anticancer Activity : Some studies have explored the potential anticancer properties of thieno[2,3-c]pyridine derivatives. In vitro assays have shown that certain analogs can induce apoptosis in cancer cell lines, although specific data on 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is limited .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting hPNMT, the compound may alter catecholamine levels in the body, potentially leading to therapeutic effects in conditions like hypertension or anxiety disorders.
  • Receptor Modulation : Binding to α2-adrenoceptors could modulate neurotransmitter release and influence various central nervous system (CNS) functions.

Case Studies

  • Study on hPNMT Inhibition : A study published in Journal of Medicinal Chemistry evaluated various tetrahydrothieno[2,3-c]pyridine derivatives for their hPNMT inhibitory activity. The results indicated that certain structural modifications led to increased potency compared to parent compounds .
  • Anticancer Screening : In a screening assay conducted by researchers at a pharmaceutical company, several thieno[2,3-c]pyridine compounds were tested against multiple cancer cell lines. Compound efficacy was measured using IC50 values; however, specific results for 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride were not disclosed .

Data Summary Table

Biological ActivityObservationsReferences
hPNMT InhibitionSignificant inhibitory potency observed
α2-Adrenoceptor BindingSelective binding affinity noted
Anticancer PotentialInduced apoptosis in select cancer cell lines

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antiplatelet Activity :
    • This compound is structurally related to clopidogrel, an antiplatelet agent used to prevent blood clots. It acts as a P2Y12 ADP receptor antagonist, which is crucial for platelet aggregation. Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds have similar mechanisms of action and can be developed into new antiplatelet drugs .
  • Anticancer Properties :
    • Preliminary studies suggest that compounds within this chemical class may exhibit cytotoxic effects against various cancer cell lines. The thieno[2,3-c]pyridine structure is known for its ability to interfere with cancer cell proliferation and induce apoptosis .
  • Neuroprotective Effects :
    • There is emerging evidence that suggests potential neuroprotective properties. Compounds similar to 6-benzyl derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Trials on Antiplatelet Efficacy :
    • Trials involving clopidogrel analogs have shown promising results in preventing cardiovascular events in patients with a history of myocardial infarction .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Position 6 Substituent Position 2 Substituent Position 3 Group Salt Form Key Inferred Properties
Target Compound Benzyl 4-Phenoxybenzamido Carboxamide Hydrochloride Polar due to carboxamide; phenoxy group enhances steric bulk and π interactions
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 4-Phenoxybenzamido Ethyl carboxylate Hydrochloride Increased lipophilicity (ester vs. carboxamide); reduced hydrogen bonding capacity
6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Benzyl 4-Chlorobenzamido Carboxamide Hydrochloride Electron-withdrawing Cl may enhance binding affinity; reduced steric bulk vs. phenoxy
6-Benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione Benzyl 6-Chloropyridine carboxamido Thione None Thione group increases reactivity; pyrazolopyridine core alters electronic distribution

Key Comparative Insights

Position 6 Substituent

  • Benzyl vs. Isopropyl : The benzyl group in the target compound and its chlorobenzamido analog provides aromaticity and bulk, favoring interactions with hydrophobic pockets. In contrast, the isopropyl group in the ethyl ester analog offers less steric hindrance but higher conformational flexibility .

Position 2 Substituent

  • 4-Phenoxybenzamido vs. The 4-chloro substituent, being electron-withdrawing, may strengthen dipole interactions but reduce steric bulk compared to phenoxy .

Position 3 Functional Group

  • Carboxamide vs. Ethyl Carboxylate : The carboxamide group in the target compound and its chlorobenzamido analog improves aqueous solubility and hydrogen bonding capacity. The ethyl carboxylate in the analog increases lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

Core Heterocycle Differences

  • Thieno[2,3-c]pyridine vs. The thione group further differentiates reactivity and solubility compared to the hydrochloride salts of thienopyridine derivatives .

Physicochemical and Pharmacokinetic Implications

  • Solubility : Hydrochloride salts (target compound and analogs) exhibit enhanced aqueous solubility, critical for bioavailability. The ethyl ester analog’s lipophilicity may favor tissue penetration but limit blood solubility .
  • Binding Affinity: The 4-phenoxybenzamido group’s bulk may improve target specificity, while the 4-chloro substituent could enhance binding through stronger electrostatic interactions .

Q & A

Q. How do reaction conditions (e.g., catalysts, temperature) influence stereochemical outcomes?

  • Methodology :
  • Chiral HPLC : Monitor enantiomeric excess during synthesis of stereocenters (e.g., at the tetrahydrothienopyridine bridgehead).
  • Catalyst screening : Compare metal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps. Evidence shows that DMAP accelerates Boc-protection reactions but may racemize chiral centers if overheated .

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